![molecular formula C10H11N3OS B1478113 1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol CAS No. 2098003-93-9](/img/structure/B1478113.png)

1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol

Vue d'ensemble

Description

1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol, also known as TTP, is a novel compound that has been studied extensively for its potential applications in the fields of chemistry, biology, and medicine. TTP has been studied for its ability to interact with various proteins and other molecules, as well as its ability to modulate the activity of enzymes. In addition, TTP has been found to have a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial activities.

Applications De Recherche Scientifique

Antiproliferative Activities Against Cancer Cell Lines

The compound has been synthesized and evaluated for its antiproliferative activities against human cancer cell lines. Studies have shown that certain derivatives of this compound exhibit significant inhibitory effects on the proliferation of cancer cells, including human hepatocellular carcinoma (HePG-2), breast adenocarcinoma (MCF-7), colorectal carcinoma (HCT-116), and prostate cancer (PC-3) cell lines . The design of these compounds often involves a molecular hybridization approach, aiming to enhance their anticancer efficacy.

DNA Binding and Molecular Docking

Research has indicated that derivatives of 1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol can bind to DNA in an intercalative mode. The intrinsic binding constants (Kb) of these compounds with calf thymus DNA have been quantified, suggesting a strong interaction. Molecular docking studies are carried out to investigate the DNA binding affinity, providing insights into the potential mechanisms of action as anticancer agents .

Antioxidant Activity

In addition to their antiproliferative properties, some derivatives of this compound have been tested for their in vitro antioxidant activity. The DPPH assay is commonly used to evaluate the free radical scavenging ability of these compounds, which is an important factor in reducing oxidative stress-related damage in cells .

Antimicrobial Activities

The antimicrobial potential of thiazole derivatives has been explored against a variety of microorganisms. These compounds have been tested against gram-negative bacteria (Escherichia coli, Klebsiella pneumoniae, and Pseudomonas sp.), gram-positive bacteria (Staphylococcus aureus, Bacillus cereus), and fungi (Aspergillus niger, Fusarium oxysporum, and Candida albicans). The results suggest that these compounds possess broad-spectrum antimicrobial activities .

Phosphoinositide 3-Kinase (PI3K) Inhibition

A novel design utilizing the thiazolo[5,4-b]pyridine scaffold has been employed to develop multi-heterocyclic phosphoinositide 3-kinase (PI3K) inhibitors. These inhibitors show high potency and are significant in the context of targeted cancer therapies, as PI3K plays a crucial role in various cellular functions, including growth, proliferation, and survival .

Drug Discovery and Pharmacophore Exploration

The pyrrolidine ring present in the compound’s structure contributes significantly to drug discovery efforts. Its sp3 hybridization allows for efficient exploration of pharmacophore space. Additionally, the non-planarity of the ring, known as “pseudorotation,” increases the three-dimensional coverage, enhancing the interaction with biological targets .

Mécanisme D'action

Target of Action

Thiazolo[4,5-b]pyridines, a closely related class of compounds, have been reported to interact with a wide range of receptor targets . They are also biologically relevant purine bioisosteres , suggesting that they may interact with purine-binding proteins or enzymes.

Mode of Action

Thiazolo[4,5-b]pyridines have been reported to exhibit a broad spectrum of pharmacological activities . This suggests that they may interact with their targets in a way that modulates the target’s function, leading to the observed pharmacological effects.

Biochemical Pathways

Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities , suggesting that they may affect multiple biochemical pathways.

Result of Action

Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . This suggests that 1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol may have similar effects.

Propriétés

IUPAC Name |

1-([1,3]thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c14-7-3-5-13(6-7)10-12-8-2-1-4-11-9(8)15-10/h1-2,4,7,14H,3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGGZWTOVFPVYOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=NC3=C(S2)N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

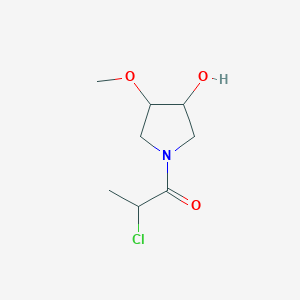

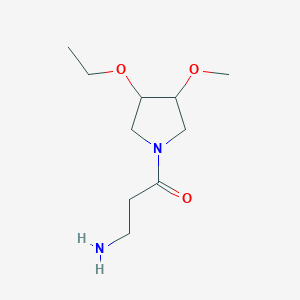

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1478032.png)

![9-Methoxy-6-oxa-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1478033.png)

![9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-amine](/img/structure/B1478034.png)

![4-Hydroxy-1-oxa-8-azaspiro[5.5]undecane-8-carboximidamide](/img/structure/B1478044.png)

![[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B1478053.png)